2-(4-Butyl-1H-1,2,3-triazol-1-yl)-N-methyladenosine
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Overview
Description
The compound (2R,3R,4S,5R)-2-(2-(4-Butyl-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the triazole ring. The key steps include:
Formation of the Purine Base: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Triazole Ring Formation: The triazole ring is typically formed via a click reaction, which involves the cycloaddition of an azide and an alkyne.
Coupling Reactions: The purine base and the triazole ring are then coupled together using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the purine base or the triazole ring, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the purine base.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, the compound may serve as a probe or ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(2-(4-Butyl-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(2-(4-Butyl-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
This compound’s uniqueness lies in its combination of a purine base, a triazole ring, and a tetrahydrofuran ring. This combination is not commonly found in other compounds, making it a valuable molecule for scientific research and industrial applications.
Properties
CAS No. |
906670-50-6 |
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Molecular Formula |
C17H24N8O4 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-(4-butyltriazol-1-yl)-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H24N8O4/c1-3-4-5-9-6-25(23-22-9)17-20-14(18-2)11-15(21-17)24(8-19-11)16-13(28)12(27)10(7-26)29-16/h6,8,10,12-13,16,26-28H,3-5,7H2,1-2H3,(H,18,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
PSQFDQOKKSGVIF-XNIJJKJLSA-N |
Isomeric SMILES |
CCCCC1=CN(N=N1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)NC |
Canonical SMILES |
CCCCC1=CN(N=N1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NC |
Origin of Product |
United States |
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